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molecular formula C11H18O4 B8437922 Dimethyl cycloheptane-1,1-dicarboxylate

Dimethyl cycloheptane-1,1-dicarboxylate

Cat. No. B8437922
M. Wt: 214.26 g/mol
InChI Key: DZVYLIJBFIYENY-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

A solution of methyl cycloheptanecarboxylic acid (8.0 g, 51.2 mmol) in THF (18 mL) was added dropwise to a solution of lithium diisopropylamine (8.3 g, 76.8 mmol) in THF (70 mL) at −78° C. After stirring for 1 h at the same temperature, a solution of methylchloroformate (7.26 g, 76.8 mmol) was added slowly and the mixture was allowed to warm to room temperature. After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (100 mL) and was extracted with EtOAc (100 mL×3). The combined organic layers were dried (MgSO4). After removal of the solvent under reduced pressure, purification by flash column chromatography using an eluting system of hexane/EtOAc (95:5) yielded the title compound as a clear, colorless liquid (7.8 g, 71%). MH+215.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
C[C:2]1([C:9]([OH:11])=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:12](NC(C)C)(C)C.[Li].[CH3:20][O:21][C:22](Cl)=[O:23]>C1COCC1>[C:2]1([C:9]([O:11][CH3:12])=[O:10])([C:22]([O:21][CH3:20])=[O:23])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2,^1:18|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1(CCCCCC1)C(=O)O
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.26 g
Type
reactant
Smiles
COC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (100 mL)
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCCC1)(C(=O)OC)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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